7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-
Overview
Description
Scientific Research Applications
Conformation and Charge Distribution Studies : The structures of related bicyclic compounds have been studied to understand their conformations and charge distributions, which are critical for applications such as β-lactamase inhibitor capability (Fernández, Carballiera, & Ríos, 1992) Conformation and charge distribution of bicyclic β‐lactams: Structure–activity relationships.
Photochemistry : Compounds such as 7-Oxabicyclo[4,3,0]nona-2,4,8-triene, related to the compound , have been studied for their photochemical properties and isomerization behaviors, which are of interest for synthetic organic chemistry applications (Holovka et al., 1969) Cyclo-octatetraene photochemistry. cis-7-oxabicyclo[4,3,0]nona-2,4,8-triene.
Synthesis and Reactivity of Bicyclic Compounds : Various derivatives of related bicyclic compounds have been synthesized and studied for their reactivities. These studies provide insights into new methods for synthesizing complex organic molecules and understanding the fundamental reactivity of these types of structures (Kato et al., 1987) Conformations and reactivities of dimethyl 2,4-dibromobicyclo-[3.2.1]octane-6,7-dicarboxylates and their 8-oxa analogs. A new access to tetracyclo[3.2.1.02,7.04,5]octane system.
Study of Bicyclic Acetals in Chemical Communication : Bicyclic acetals, related to the compound , are crucial as volatile signals in chemical communication systems among various species, such as insects and mammals. These compounds have been studied for their structures, occurrences, biological functions, and potential applications in synthetic organic chemistry (Francke & Schrõder, 1997) Bicyclic Acetals-'in System-s of Chemical Communication.
properties
IUPAC Name |
1-(8-methyl-7-oxatetracyclo[4.2.0.02,4.03,5]octan-8-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3(11)10(2)8-6-4-5(6)7(4)9(8)12-10/h4-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFUSNTCXCKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C2C3C4C3C4C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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